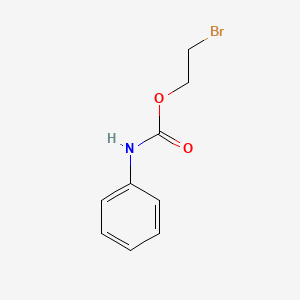

2-bromoethyl N-phenylcarbamate

Description

Significance of Carbamate (B1207046) Functional Groups in Organic Chemistry

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a structure of considerable importance in organic chemistry. fiveable.memasterorganicchemistry.com Carbamates are esters of carbamic acid and are recognized for their diverse applications. ontosight.ai This functional group is a key structural element in many therapeutic agents and plays a significant role in modern drug discovery and medicinal chemistry. nih.govacs.org The stability of the carbamate linkage, which can be considered a hybrid of an ester and an amide, contributes to its utility. nih.gov

Carbamates are widely used as protecting groups for amines in peptide synthesis and other complex organic syntheses. fiveable.memasterorganicchemistry.com Popular carbamate-based protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be installed and removed under specific and often mild conditions. masterorganicchemistry.com The carbamate functionality is also integral to the structure of many agrochemicals, including insecticides, herbicides, and fungicides. ontosight.ainih.gov Furthermore, carbamates serve as important intermediates in the production of polyurethanes, a major class of polymers. ontosight.aiwikipedia.org

Overview of the Chemical Class and Subclasses

Carbamates are a class of organic compounds with the general structure R₂NC(O)OR'. wikipedia.org They are formally derived from the unstable carbamic acid (NH₂COOH). wikipedia.org The class can be broadly categorized based on the substituents on the nitrogen and the oxygen of the carbamate group.

N-phenylcarbamates, such as the subject of this article, are a subclass where a phenyl group is attached to the nitrogen atom. This subclass is notable for its use in various industrial and synthetic applications. who.int Other significant subclasses include:

Carbamate Insecticides: These compounds, such as carbaryl (B1668338) and carbofuran, often feature a methyl group on the nitrogen and function by inhibiting the enzyme acetylcholinesterase in insects. wikipedia.org

Carbamate Herbicides: In this subclass, the nitrogen atom is typically substituted with an aromatic moiety. ontosight.ai

Carbamate Fungicides: These often contain a benzimidazole (B57391) group. ontosight.ai

Thiocarbamates and Dithiocarbamates: These are sulfur analogues of carbamates where one or both oxygen atoms are replaced by sulfur, and they have distinct applications, often in agriculture. wikipedia.orgresearchgate.net

The following table summarizes some key subclasses of carbamates and their primary applications:

Role of Carbamates as Intermediates in Chemical Synthesis

Carbamates are valuable intermediates in a wide range of chemical syntheses. nih.gov Their stability under certain conditions and their ability to be converted into other functional groups make them versatile building blocks. fiveable.me In medicinal chemistry, the carbamate linkage is often used as a stable surrogate for the more labile peptide bond in peptidomimetic drugs. nih.govacs.org This is due to their enhanced chemical stability and ability to permeate cell membranes. nih.gov

Carbamates are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govjocpr.com For instance, ammonium (B1175870) carbamate is a large-scale intermediate in the industrial production of urea (B33335). wikipedia.org The use of carbamates as protecting groups for amines is a fundamental strategy in multi-step organic synthesis, allowing for the selective reaction of other functional groups within a molecule. masterorganicchemistry.com The carbamate can be readily removed at a later stage to reveal the free amine. fiveable.me

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromoethyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-6-7-13-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXXUDSODOZFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309941 | |

| Record name | 2-bromoethyl N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32353-12-1 | |

| Record name | NSC220027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromoethyl N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMOETHYL N-PHENYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromoethyl N Phenylcarbamate and Analogues

Foundational Approaches for Carbamate (B1207046) Synthesis

The synthesis of carbamates, the functional group core to 2-bromoethyl N-phenylcarbamate, can be achieved through several established chemical pathways. These methods provide the bedrock for creating a wide array of carbamate-containing molecules.

Reaction of Phenols with Phosgene (B1210022) or Phosgene Substitutes in the Presence of Amines

A prominent method for synthesizing aryl carbamates involves the reaction of phenols with phosgene (COCl₂) or its safer substitutes, such as triphosgene (B27547). researchgate.netgoogle.com In this process, the phenol (B47542) first reacts with phosgene to generate an aryl chloroformate intermediate. researchgate.netgoogle.com This intermediate is then reacted with a primary or secondary amine to yield the final carbamate product. google.com The reaction is typically conducted in a two-phase system, comprising a non-aqueous inert solvent for the reactants and an aqueous solution of an acid acceptor. google.com

This method is versatile and has been applied to the production of various phenyl carbamates. For instance, reacting o-isopropoxyphenol with phosgene and then with methylamine (B109427) produces the insecticide propoxur. google.com The use of phosgene substitutes like triphosgene (bis(trichloromethyl) carbonate) offers a safer, though related, alternative to the highly toxic phosgene gas. researchgate.netresearchgate.net

Table 1: Synthesis of Phenyl Carbamates using the Phosgene Method

| Phenol Reactant | Amine Reactant | Product | Reference |

|---|---|---|---|

| O-isopropoxyphenol | Methylamine | 2-(1-methylethoxy)-phenyl N-methyl carbamate (Propoxur) | google.com |

Transurethanisation Strategies for Polycarbamate Production

Transurethanisation, also known as transcarbamoylation or urethane (B1682113) exchange, is a key strategy, particularly in the synthesis of non-isocyanate polyurethanes (NIPUs). mdpi.comresearchgate.net This polycondensation method typically involves the reaction between a carbamate and an alcohol (diol), or a dicarbonate (B1257347) and a diamine, to form new urethane linkages. mdpi.comrsc.org While effective, this approach can be limited by the need for high temperatures (often above 120°C) and catalysts. researchgate.net

Historically, many carbamates used in transurethanisation were derived from phosgene or its intermediates like isocyanates and chloroformates. mdpi.com However, greener alternatives are being explored. The reaction of alcohols with urea (B33335) or its derivatives provides a phosgene-free route to carbamates. mdpi.com For instance, dimethyl carbonate, a non-toxic reagent, can be used as a substitute for phosgene in these reactions. mdpi.comkit-technology.de Zirconium(IV) has been shown to catalyze the exchange processes between dialkyl carbonates and amines to form carbamates. organic-chemistry.org Similarly, the reaction of a tertiary amine with a chloroformate reagent leads to a carbamate and an alkyl chloride, which upon hydrolysis yields a secondary amine. nih.gov

An increasingly important and sustainable method for carbamate synthesis is the three-component coupling of amines, carbon dioxide (CO₂), and alkyl halides. organic-chemistry.orgnih.gov This approach avoids the use of toxic reagents like phosgene by utilizing CO₂ as a C1 feedstock. researchgate.netresearchgate.net The reaction is typically facilitated by a base, such as cesium carbonate, in an anhydrous solvent. organic-chemistry.orggoogle.com The proposed mechanism involves the in-situ formation of an amide from the amine and the base, which then reacts with CO₂ to form a carbamate salt. google.com This salt subsequently reacts with the electrophilic halide to produce the final carbamate product. google.com The addition of tetrabutylammonium (B224687) iodide (TBAI) can accelerate the reaction and suppress the N-alkylation of the resulting carbamate. organic-chemistry.orggoogle.com

Table 2: Three-Component Carbamate Synthesis

| Amine | Halide | Base/Promoter | Key Feature | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | Alkyl Halides | Cesium Carbonate, TBAI | Avoids N-alkylation of the carbamate. | organic-chemistry.org |

| Amines | Organic Electrophiles | Cesium Base | Efficient formation at mild temperatures. | google.com |

Rearrangement Processes: Hofmann and Curtius Methods for Carbamate Formation

Rearrangement reactions provide powerful pathways to synthesize carbamates from carboxylic acid derivatives. The Hofmann and Curtius rearrangements are notable examples that proceed through an isocyanate intermediate. wikipedia.orgjove.com

The Hofmann rearrangement involves the reaction of a primary amide with a halogen (like bromine) and a strong base. wikipedia.orgtcichemicals.com This converts the amide into an isocyanate intermediate, which has one fewer carbon atom. wikipedia.org This isocyanate can then be trapped by an alcohol to form a stable carbamate. wikipedia.orgtcichemicals.com Modified reagents have been developed to improve this reaction; for example, using N-bromoacetamide (NBA) in the presence of lithium methoxide (B1231860) can yield methyl carbamates in high yields. organic-chemistry.org An electrochemical version of the Hofmann rearrangement, mediated by sodium bromide (NaBr), has also been developed as a greener alternative that avoids highly corrosive halogens. rsc.org

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.org Similar to the Hofmann rearrangement, the resulting isocyanate can be attacked by nucleophiles like alcohols to yield a carbamate. wikipedia.org This method is versatile and compatible with a wide range of functional groups. acs.org A one-pot procedure allows for the direct conversion of carboxylic acids into carbamates by first forming the acyl azide in situ using reagents like diphenylphosphorazidate (DPPA) or, more recently, chloroformates and sodium azide. acs.orgthieme-connect.com

Table 3: Comparison of Hofmann and Curtius Rearrangements for Carbamate Synthesis

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

|---|---|---|

| Starting Material | Primary Amide | Acyl Azide (often from Carboxylic Acid) |

| Key Reagents | Halogen (e.g., Br₂), Base (e.g., NaOH) wikipedia.org | Formed from carboxylic acid using NaN₃ and a chloroformate acs.org |

| Intermediate | Isocyanate wikipedia.org | Isocyanate wikipedia.org |

| Trapping Agent | Alcohol tcichemicals.com | Alcohol or Amine wikipedia.orgacs.org |

| Key Advantage | One-carbon degradation from amide tcichemicals.com | Mild conditions, high functional group tolerance acs.org |

Reaction of Amines with Chloroformates or Isocyanates

The reaction of amines with chloroformates or isocyanates is a direct and widely used method for preparing carbamates. google.comtandfonline.com

When an amine reacts with a chloroformate, a carbamate is formed along with hydrochloric acid, which is typically neutralized by a base like sodium hydroxide (B78521) or triethylamine (B128534). nih.govtandfonline.com This method is straightforward but can be hampered by long reaction times and the need for excess base. nih.gov

Alternatively, the reaction of an amine with an isocyanate produces a urea derivative, while the reaction of an alcohol with an isocyanate yields a carbamate. researchgate.netgoogle.com Isocyanates themselves can be synthesized from amines and CO₂ using dehydrating agents or through the rearrangement reactions mentioned previously. scholaris.caacs.org The direct use of isocyanates is a common industrial practice, although their high toxicity necessitates careful handling. mdpi.com

Synthesis from Aniline (B41778) Using Methyl Formate (B1220265) as a Carbonylating Agent

A green and efficient approach for the synthesis of the core N-phenylcarbamate structure involves the use of aniline and methyl formate. nih.govresearchgate.net Methyl formate serves as a carbonylating agent, offering a milder and more environmentally friendly alternative to the conventional carbon monoxide/methanol route. nih.govresearchgate.net This method can produce high yields of methyl N-phenyl carbamate under less harsh reaction conditions. nih.govresearchgate.net

Research into the reaction sequence suggests that the synthesis may proceed through a formanilide (B94145) intermediate. nih.govresearchgate.net While this method directly yields methyl N-phenyl carbamate, it establishes a foundational methodology for creating the N-phenylcarbamate moiety. nih.govresearchgate.net To produce the target compound, this compound, this would conceptually be followed by a transesterification step with 2-bromoethanol, although specific examples of this complete sequence are not detailed in the reviewed literature. The initial carbamate formation from aniline and a carbonylating agent is a key step. nih.govresearchgate.net Alternative carbonylating agents like dimethyl carbonate have also been used with aniline in the presence of lead catalysts to produce methyl N-phenyl carbamate with high conversion and selectivity. bohrium.com

Targeted Synthesis of this compound

Reaction of 2-Bromoethylamine (B90993) or Its Salts with Butoxycarbonylating Agents in Aqueous Solvents

A direct and widely documented method for synthesizing bromoethyl carbamate derivatives involves the reaction of 2-bromoethylamine or its hydrobromide salt with a butoxycarbonylating agent, such as di-tert-butyl dicarbonate (Boc₂O). google.comrsc.org This reaction is typically performed in a biphasic system or a water-soluble solvent in the presence of a base. google.comsmolecule.com The use of aqueous solvents is a notable feature of this synthetic route. google.com

The general procedure involves dispersing 2-bromoethylamine hydrobromide in a solvent mixture, which can include dichloromethane (B109758) and water, dioxane and water, or acetonitrile (B52724) and water. google.com A base, commonly sodium hydroxide or triethylamine, is added to neutralize the hydrobromide salt and facilitate the nucleophilic attack of the amine on the carbonyl carbon of the butoxycarbonylating agent. google.comrsc.org

Optimization of Reaction Conditions and Reagents

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, and the stoichiometry of the reagents.

Solvent System: Various solvent systems have been successfully employed. These include mixtures of a water-soluble organic solvent like acetonitrile, dioxane, or dichloromethane with water. google.com The choice of solvent can influence reaction rates and the ease of product isolation.

Base: Sodium hydroxide is frequently used when starting with the hydrobromide salt in aqueous mixtures. google.com In anhydrous conditions, an organic base such as triethylamine (TEA) is common. rsc.org The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity.

Reagents: Di-tert-butyl dicarbonate (Boc₂O) is the most common butoxycarbonylating agent due to its commercial availability and reactivity. google.comrsc.org The molar ratio of the amine to the Boc anhydride (B1165640) is a critical parameter to control for optimizing yield and minimizing side reactions.

A typical laboratory procedure involves adding triethylamine to a solution of 2-bromoethylamine hydrobromide and di-tert-butyl dicarbonate in dichloromethane at 0°C, followed by stirring at room temperature. rsc.org This process can achieve high yields, often around 95%. rsc.org

| Parameter | Condition | Purpose/Observation | Yield |

| Starting Material | 2-Bromoethylamine Hydrobromide | Common and stable salt form. | - |

| Carbonylating Agent | Di-tert-butyl dicarbonate (Boc₂O) | Readily available and effective. | - |

| Solvent | Dichloromethane (DCM) | Anhydrous organic solvent. | 95% rsc.org |

| Base | Triethylamine (TEA) | Neutralizes HBr, activates amine. | 95% rsc.org |

| Temperature | 0°C to Room Temperature | Controls reaction rate, minimizes side products. | 95% rsc.org |

| Solvent System | Dichloromethane/Water | Biphasic system. | - |

| Base | Sodium Hydroxide | Used in aqueous/biphasic systems. | - |

Product Recovery and Purification Methodologies

Following the reaction, the recovery and purification of the carbamate product are essential for obtaining a compound of high purity. The workup procedure typically begins with separating the organic phase from the aqueous phase. rsc.orgsmolecule.com The organic layer is then washed sequentially with an acidic solution (like 1.0 N acetic acid or 2 N HCl), water, and brine to remove unreacted base, salts, and other water-soluble impurities. rsc.orgsmolecule.com

After washing, the organic solution is dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the crude product, which often presents as an oil or solid. google.comrsc.org Further purification can be achieved through several methods:

Crystallization: This is a common method for solid products. The crude material can be dissolved in a minimal amount of a suitable hot solvent and allowed to cool, or a crystallizing solvent like hexane (B92381) can be added to the concentrated residue to induce precipitation. google.com

Flash Column Chromatography: This technique is widely used for purifying both solid and oily products. mdpi.comnih.gov A silica (B1680970) gel column is typically used, with an eluent system such as a mixture of ethyl acetate (B1210297) and petroleum ether or hexane. thieme-connect.denih.gov The polarity of the eluent is optimized to achieve good separation of the desired product from impurities.

Synthesis of Structurally Related Bromoethyl Carbamate Derivatives

Tert-butyl (4-(2-bromoacetyl)phenyl)carbamate Synthesis: Carbamate Formation, Bromination, and Acetylation

The synthesis of tert-butyl (4-(2-bromoacetyl)phenyl)carbamate is a multi-step process that involves protecting an amino group, followed by the introduction of the bromoacetyl functionality. nih.govunne.edu.ar This compound is structurally related to this compound, featuring a bromoacetyl group instead of a bromoethyl group attached to the phenyl ring.

The synthesis typically starts from 4-aminoacetophenone. nih.govunne.edu.ar The key steps are:

Carbamate Formation (N-Boc Protection): The amino group of 4-aminoacetophenone is protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 4-aminoacetophenone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. thieme-connect.com This step yields tert-butyl (4-acetylphenyl)carbamate. thieme-connect.com The reaction is often carried out in solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). This protection step is crucial to prevent the amino group from reacting in the subsequent bromination step. A greener approach using a sulfonated reduced graphene oxide catalyst in metal- and solvent-free conditions has also been reported for this transformation, achieving an 84% yield. thieme-connect.com

Bromination of the Acetyl Group: The methyl group of the acetyl moiety in tert-butyl (4-acetylphenyl)carbamate is then brominated. nih.govunne.edu.ar This α-bromination is typically carried out using elemental bromine (Br₂) in a suitable solvent like chloroform. nih.govunne.edu.ar This reaction proceeds at a sufficient rate at room temperature to yield the final product, tert-butyl (4-(2-bromoacetyl)phenyl)carbamate, with yields reported between 75% and 93%. nih.gov The term "acetylation" in the context of this synthesis refers to the presence of the acetyl group on the starting phenyl ring, which is subsequently brominated.

Elucidation of Chemical Transformations and Reactivity Mechanisms

Reactivity Profiles of the 2-Bromoethyl Moiety

The 2-bromoethyl group is a versatile functional group in organic synthesis. Its reactivity is characterized by the polar carbon-bromine bond, which makes the carbon atom electrophilic and the bromine atom a good leaving group.

Nucleophilic substitution is a fundamental class of reactions for alkyl halides like 2-bromoethyl N-phenylcarbamate. In these reactions, a nucleophile, a species rich in electrons, replaces the bromine atom. rammohancollege.ac.in

The bromine atom in the 2-bromoethyl moiety can be displaced by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. evitachem.comsmolecule.com This versatility makes compounds like this compound valuable intermediates in the synthesis of more complex molecules. Common nucleophiles that can react with the 2-bromoethyl group include amines, thiols, and alkoxides. vulcanchem.com For instance, reaction with primary amines can produce secondary amines, which are important in medicinal chemistry. vulcanchem.com The general scheme for such a substitution reaction is the attack of the nucleophile on the electrophilic carbon, leading to the cleavage of the carbon-bromine bond. rammohancollege.ac.in

For example, the synthesis of N-arylpiperazines has been achieved using related bis(2-bromoethyl)amine (B3022162) derivatives, highlighting the utility of the bromoethyl group in constructing cyclic structures through nucleophilic substitution. researchgate.net Similarly, tert-butyl (2-(bromomethyl)phenyl)carbamate, a related compound, undergoes nucleophilic substitution where the bromine is displaced to form new C-C or C-N bonds. evitachem.com

Table 1: Examples of Nucleophilic Substitution Reactions with Bromoethyl Compounds

| Nucleophile | Product Type | Reference |

| Amines | Secondary Amines | vulcanchem.com |

| Thiols | Thioethers | |

| Alkoxides | Ethers | |

| Cyanide | Nitriles | libretexts.org |

This table is generated based on typical reactions of the bromoethyl group.

The rate of nucleophilic substitution reactions is significantly influenced by the nature of the halogen atom. The strength of the carbon-halogen bond is a critical factor; weaker bonds are broken more easily, leading to faster reactions. libretexts.org The bond strength decreases down the halogen group: C-F > C-Cl > C-Br > C-I. libretexts.org Consequently, bromoalkanes like this compound react faster than the corresponding chloroalkanes but slower than iodoalkanes. libretexts.orgiitk.ac.in

The reaction mechanism, whether S(_N)1 or S(_N)2, also plays a crucial role. For primary alkyl halides like the 2-bromoethyl group, the S(_N)2 mechanism is generally favored. rammohancollege.ac.in In an S(_N)2 reaction, the rate is dependent on the concentration of both the alkyl halide and the nucleophile. rammohancollege.ac.in The accessibility of the electrophilic carbon to the incoming nucleophile is also important; steric hindrance around the reaction center can slow down or prevent S(_N)2 reactions. rammohancollege.ac.in

In the presence of a strong base, this compound can undergo elimination reactions, specifically dehydrohalogenation, to form an alkene. libretexts.orgiitk.ac.in This reaction competes with nucleophilic substitution. masterorganicchemistry.com The most common mechanism for this is the E2 mechanism, which is a concerted, one-step process where the base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine, and the bromine atom is simultaneously expelled. iitk.ac.in The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.orgiitk.ac.in Strong, sterically hindered bases favor elimination over substitution.

While the direct formation of an alkyne from this compound is not a standard reaction, vicinal dihalides (compounds with halogens on adjacent carbons) can be treated with a strong base to form alkynes through a double dehydrohalogenation reaction.

Grignard reagents, with the general formula RMgX, are powerful nucleophiles and strong bases formed by reacting an alkyl or aryl halide with magnesium metal. sigmaaldrich.commasterorganicchemistry.com The 2-bromoethyl moiety could potentially be used to form a Grignard reagent, although the presence of the acidic N-H proton in the carbamate (B1207046) group would likely interfere by reacting with the highly basic Grignard reagent once formed. masterorganicchemistry.comlibretexts.org

Assuming the N-H proton is protected, the resulting Grignard reagent derived from this compound could be used in a variety of synthetic applications. Grignard reagents are well-known for their addition to carbonyl compounds like aldehydes, ketones, and esters to form alcohols. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgmt.com They can also react with carbon dioxide to produce carboxylic acids. masterorganicchemistry.comlibretexts.org These reactions are fundamental for creating new carbon-carbon bonds. sigmaaldrich.commt.com

Base-catalyzed rearrangements can occur in molecules containing both an acidic proton and a potential migrating group. msu.edu In the context of this compound, a strong base could potentially deprotonate the nitrogen of the carbamate. While direct phenyl migration from the nitrogen to an adjacent carbon in this specific molecule is not a commonly cited rearrangement, analogous rearrangements like the Smiles rearrangement involve intramolecular nucleophilic aromatic substitution. core.ac.uk In a hypothetical scenario, a strong enough base could initiate a rearrangement, although elimination or substitution at the bromoethyl group would likely be more favorable reaction pathways. More complex rearrangements are often observed in related structures under specific conditions, such as the thermal or acid-catalyzed rearrangement of dithiazoles. mdpi.com

Nucleophilic Substitution Reactions

Chemical Behavior of the N-Phenylcarbamate Group

The hydrolysis of N-phenylcarbamates is significantly influenced by the pH of the aqueous environment. In basic conditions, the hydrolysis mechanism for N-phenylcarbamates derived from primary amines proceeds through an E1cb-type mechanism. acs.org This process is initiated by the deprotonation of the labile hydrogen on the nitrogen atom, leading to the formation of an isocyanate intermediate. acs.org This is consistent with the general metabolic pathway for N-methyl carbamates, which also involves hydrolysis to a carbamic acid that subsequently decomposes. who.int

Table 1: Hydrolysis of N-Phenylcarbamate Group

| Condition | Key Reagent/Factor | Intermediate | Primary Product(s) | Governing Mechanism | Source |

|---|---|---|---|---|---|

| Basic | Hydroxide (B78521) Ions (OH⁻) | Isocyanate | Amine, Carbon Dioxide | E1cb-type | acs.org |

| Fluoride-Mediated | TBAF (with H₂O) | Isocyanate | Amine or Symmetrical Urea (B33335) | Base-mediated hydrolysis | acs.org |

| General Aqueous | Water | Carbamic Acid | Amine, Carbonic Acid Derivatives | Hydrolysis | who.intsmolecule.com |

Cleavage of the carbamate bond is a key reaction, particularly in the context of using the N-phenylcarbamate group as a protecting group. The cleavage can be induced under various conditions to release the protected amine. Basic hydrolysis, as discussed, is one method of cleavage, proceeding through an isocyanate intermediate. acs.org

The use of specific reagents can facilitate this cleavage. Tetra-n-butylammonium fluoride (B91410) (TBAF) has been shown to effectively cleave phenylcarbamates. acs.org Depending on the reaction conditions and the structure of the carbamate, this cleavage can yield either the free amine or a symmetrical urea. acs.org The formation of urea occurs when the amine product of the initial hydrolysis acts as a nucleophile and attacks another molecule of the isocyanate intermediate. acs.org The reactivity and thus the ease of cleavage are higher for phenylcarbamates derived from primary amines compared to those from secondary amines. acs.orgnih.gov This chemoselectivity is attributed to the presence of the reactive NH proton in primary carbamates. acs.org

Carbamates are one of the most widely used protecting groups for amines in organic synthesis. masterorganicchemistry.com The N-phenylcarbamate group, also known as the phenyloxycarbonyl (Phoc) group, renders the amine nitrogen significantly less nucleophilic, thereby protecting it from unwanted reactions. masterorganicchemistry.com Phenylcarbamates are generally stable compounds, which allows for the large-scale preparation of protected synthons. acs.orgnih.gov

The Phoc group has been utilized in peptide synthesis, although it was largely superseded by groups like Boc and Fmoc due to issues with intramolecular cyclization reactions in some peptide contexts. acs.orgnih.gov However, N-phenylcarbamates have experienced a resurgence in use for the synthesis of ureas, polyureas, and oxazolidinones. acs.orgnih.gov The utility of a protecting group is also defined by the ease and selectivity of its removal (deprotection). The ability to cleave the N-phenylcarbamate bond under specific conditions, as detailed above, allows for the regeneration of the free amine when needed. acs.orgmasterorganicchemistry.com The development of various carbamate-based protecting groups allows for orthogonal strategies in complex syntheses, where different protecting groups can be removed under distinct conditions without affecting others. d-nb.info

Table 2: N-Phenylcarbamate as a Protecting Group

| Attribute | Description | Source |

|---|---|---|

| Function | Reduces the nucleophilicity of the amine nitrogen. | masterorganicchemistry.com |

| Stability | Generally stable, allowing for large-scale synthon preparation. | acs.orgnih.gov |

| Applications | Peptide synthesis, preparation of ureas, polyureas, and oxazolidinones. | acs.orgnih.gov |

| Deprotection (Cleavage) | Achieved under basic conditions or with specific reagents like TBAF. | acs.org |

| Chemoselectivity | More reactive (easier to cleave) for primary amines compared to secondary amines. | acs.orgnih.gov |

Comprehensive Reactivity of the Compound's Constituent Functional Groups

Exposure to high temperatures can lead to the thermal decomposition of this compound. During combustion, it is expected to generate irritating and highly toxic gases. aksci.com The specific hazardous decomposition products identified include carbon oxides (CO, CO₂), hydrogen bromide (HBr), and nitrogen oxides (NOx). aksci.com This is consistent with the decomposition behavior of polyurethanes, which also release toxic gases like carbon monoxide and hydrogen cyanide upon burning. researchgate.net

Under acidic conditions, the compound is also expected to undergo decomposition. smolecule.com While specific studies on the acid-catalyzed decomposition of this compound are not detailed, related structures show that acid-catalyzed transformations can occur, often proceeding with first-order kinetics. acs.org

Table 3: Decomposition Products of this compound

| Condition | Decomposition Products | Source |

|---|---|---|

| Thermal (Combustion) | Carbon oxides, Hydrogen bromide, Nitrogen oxides | aksci.com |

| Acid-Catalyzed | Decomposition is expected, specific products not detailed. | smolecule.com |

The carbonyl group within the N-phenylcarbamate functionality is a key reactive center. This carbon-oxygen double bond is highly polar, rendering the carbonyl carbon electrophilic and thus a target for nucleophiles. chemguide.co.uk The most important reaction of a carbonyl group is nucleophilic addition, where a nucleophile attacks the electrophilic carbon, breaking the C-O pi bond and changing the carbon's geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

This fundamental reactivity underpins many of the transformations of N-phenylcarbamates. For example, the hydrolysis of the carbamate bond is initiated by the nucleophilic attack of a water molecule or hydroxide ion at this carbonyl carbon. acs.org Other examples of its carbonyl chemistry include condensation reactions. N-phenylcarbamates have been shown to undergo condensation with (chlorocarbonyl)ketenes, demonstrating the carbonyl group's ability to participate in more complex transformations. publish.csiro.au The synthesis of N-phenylcarbamates can itself involve a nucleophilic attack on a carbonyl carbon of a precursor molecule, such as dimethyl carbonate, by an amine. researchgate.net

Design and Synthesis of Derivatives for Enhanced Reactivity or Specificity

The design of derivatives based on the this compound scaffold often focuses on modulating the reactivity of its key functional groups. The carbamate nitrogen and the bromoethyl group are primary sites for modification to enhance chemical reactivity or introduce specificity for biological targets or subsequent synthetic steps.

One common strategy involves the modification of the carbamate nitrogen. For instance, in related structures, replacing the phenyl group with other substituents or introducing protecting groups like the tert-butoxycarbonyl (Boc) group can alter the electronic properties and steric environment of the molecule. The Boc group, for example, is widely used to protect amines during multi-step syntheses, enhancing stability and allowing for selective reactions at other sites of the molecule. The synthesis of N-protected derivatives, such as tert-butyl carbamates, is typically achieved by reacting the corresponding amine with agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Another approach to enhancing specificity involves the synthesis of palladacycles from N-phenylcarbamates. These storable organometallic complexes have demonstrated high reactivity and selectivity in cross-coupling reactions, such as the Heck-type functionalization of alkyne-encoded proteins in biological systems. nih.gov This highlights how derivatization of the N-phenylcarbamate structure can lead to highly specialized reagents for bioconjugation. nih.gov

The table below summarizes derivatives of related carbamates designed for specific applications.

| Derivative Structure | Design Strategy | Intended Enhancement | Reference |

| tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate | Boc-protection of the amine | Increased stability for multi-step synthesis | |

| Storable N-phenylcarbamate palladacycles | Formation of an organometallic complex | High reactivity and selectivity in cross-coupling | nih.gov |

| Fluorinated phenylcarbamates | Substitution on the aromatic ring | Altered electronic properties and solubility |

Multi-Step Synthetic Pathways for Complex Organic Molecules

Compounds featuring a bromoalkyl-carbamate structure are valuable intermediates in multi-step synthetic sequences aimed at producing complex organic molecules, including pharmaceuticals and materials. The dual functionality allows for sequential or orthogonal reactions, where the bromo group acts as an electrophilic site for nucleophilic substitution or cross-coupling, and the carbamate serves as a stable protecting group or a director for other reactions. libretexts.org

A representative multi-step synthesis is the preparation of tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate, which involves a four-step pathway:

Heck Coupling: Synthesis of 2-(3-hydroxyprop-1-en-1-yl)aniline from 2-iodoaniline (B362364) and allyl alcohol.

Hydrogenation: Reduction of the alkene to produce 2-(3-hydroxypropyl)aniline.

Boc Protection: Protection of the aniline (B41778) nitrogen with a tert-butoxycarbonyl group.

Bromination: Conversion of the terminal hydroxyl group to a bromide using phosphorus tribromide (PBr₃).

This pathway illustrates a common logic in multi-step synthesis where functional groups are installed and protected sequentially to build a more complex intermediate. Similarly, related compounds like 4-(2-bromoethyl)phenol (B83804) have been utilized in automated multi-step flow synthesis, where the bromoethyl group is first converted to an azide (B81097) before further reaction, demonstrating the utility of this functional group in streamlined synthetic processes. nih.gov

In the field of medicinal chemistry, bromo-functionalized carbamates are key building blocks. For example, tert-butyl (4-(bromomethyl)phenyl)carbamate is used in the synthesis of bi-functionalized sarcophagine chelators for use in 64Cu radiopharmaceuticals. thno.org In this synthesis, the bromomethyl group undergoes an SN2 reaction with the DiAmSar backbone, followed by deprotection of the carbamate to yield an amine functional group ready for further conjugation. thno.org

The following table outlines a typical multi-step synthesis involving a related bromoalkyl carbamate.

| Step | Reaction | Reagents and Conditions | Purpose | Reference |

| 1 | Heck Coupling | 2-Iodoaniline, Allyl alcohol, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 90°C | C-C bond formation | |

| 2 | Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, rt | Alkene reduction | |

| 3 | Boc Protection | 2-(3-hydroxypropyl)aniline, Boc₂O, N-methylmorpholine, EtOAc, 0–5°C | Amine protection | |

| 4 | Bromination | PBr₃, dry CH₂Cl₂, 0°C to rt | Hydroxyl to bromide conversion |

Functionalization of the Bromo Group for Further Chemical Diversity

The bromoethyl group in this compound and its analogues is a highly versatile handle for introducing chemical diversity. The carbon-bromine bond is susceptible to cleavage by a variety of nucleophiles, enabling a wide range of substitution reactions.

Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, readily displaced by nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. Common transformations include:

Amination: Reaction with primary or secondary amines to form aminoethyl derivatives.

Thiolation: Reaction with thiols or thiolate salts to produce thioethers.

Alkoxylation: Reaction with alkoxides or alcohols to yield ethers.

Azide Formation: Substitution with sodium azide to introduce the azido (B1232118) group, which can be further transformed, for example, into an amine via reduction or used in cycloaddition reactions. nih.govmdpi.com

These substitutions are fundamental for building molecular complexity. For instance, the synthesis of 5-(2-bromoethyl)thiophene-2-carboxamide (B14283712) involves an alkylation step where a bromoethyl group is introduced via a nucleophilic substitution mechanism. evitachem.com

Cross-Coupling Reactions: The bromoalkyl group can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are powerful tools for constructing biaryl systems or complex amine structures.

The reactivity of the haloalkyl group is dependent on the specific halogen. The efficiency of covalent bond formation in SN2 reactions generally follows the order I > Br > Cl > F, which corresponds to the leaving ability of the halides.

The table below provides examples of functionalization reactions involving the bromoalkyl group in related compounds.

| Reaction Type | Nucleophile/Reagent | Product Functional Group | Reference |

| Amination | Amines | Aminoethyl | |

| Thiolation | Thiols | Thioether | |

| Alkoxylation | Alkoxides | Ether | |

| Azide Substitution | Sodium Azide | Azidoethyl | nih.gov |

| Cross-Coupling | Aryl Boronic Acids (Suzuki) | Arylethyl |

Formation of Heterocyclic Structures from Related Bromoethyl Amines and Carbamates

The 2-bromoethyl moiety is a key precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. Intramolecular or intermolecular cyclization reactions involving this group provide efficient routes to saturated and unsaturated rings, which are prevalent scaffolds in medicinal chemistry.

Synthesis of Saturated Heterocycles:

Azetidines: Four-membered azetidine (B1206935) rings can be synthesized using (2-bromoethyl)diphenylsulfonium (B3254981) triflate, a reagent that acts as a C-2 linker. organic-chemistry.org The reaction proceeds by cyclizing substrates like arylglycine derivatives under mild conditions. organic-chemistry.org

Pyrrolidines: The cyclization of unsaturated N-Boc protected diesters containing a bromoethyl group can lead to the formation of N-Boc pyrrolidines. biointerfaceresearch.com

Morpholines, Thiomorpholines, and Piperazines: Bromoethyldiphenylsulfonium triflate is also used to cyclize substrates like aminoalcohols, aminothiols, and diamines to generate the corresponding six-membered heterocycles: morpholines, thiomorpholines, and piperazines, respectively. wordpress.com

Synthesis of Fused Heterocycles: The bromoethyl group can be used to construct fused ring systems. Research has shown that the cyclization of 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinolines with bromine affords tricyclic 2-bromomethyl-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline derivatives. biointerfaceresearch.com Similarly, 1-allyl-5-nitropyridones react with bromine to yield bicyclic 2-bromomethyl-6-nitro-2,3-dihydrooxoazolo[3,2-a]pyridinium bromides. biointerfaceresearch.com These reactions typically proceed via the formation of an intermediate bromonium ion from the allyl group, followed by an intramolecular attack by a nucleophile within the molecule.

The following table summarizes the formation of different heterocyclic structures from bromoethyl precursors.

| Precursor Type | Key Reagent(s) | Heterocyclic Product | Ring Size | Reference |

| Arylglycine Derivatives | (2-Bromoethyl)diphenylsulfonium triflate, DBU | Azetidines | 4 | organic-chemistry.org |

| Unsaturated N-Boc Diesters | Iodine, Base | N-Boc Pyrrolidines | 5 | biointerfaceresearch.com |

| Aminoalcohols | (2-Bromoethyl)diphenylsulfonium triflate | Morpholines | 6 | wordpress.com |

| 1-Allyl-4-hydroxy-2-oxo-1,2-dihydroquinolines | Bromine | Oxazolo[3,2-a]quinolines | Fused 5/6/6 | biointerfaceresearch.com |

| 1-Allyl-5-nitropyridones | Bromine | Oxazolo[3,2-a]pyridiniums | Fused 5/6 | biointerfaceresearch.com |

Conclusion

2-bromoethyl N-phenylcarbamate is a member of the important class of N-phenylcarbamates. Its structure, featuring a reactive bromoethyl group, makes it a potentially valuable intermediate for the synthesis of a variety of organic compounds, including those with potential applications in medicinal and materials chemistry. While detailed experimental studies on this specific compound are not widely published, its properties and reactivity can be largely understood through the well-established chemistry of carbamates and alkyl halides. Further research into the synthetic utility of this compound could reveal new and efficient routes to novel molecular architectures.

Advanced Research Applications in Organic Synthesis

Utilization as a Versatile Synthetic Building Block

2-bromoethyl N-phenylcarbamate is a bifunctional reagent whose value in organic synthesis is derived from the distinct reactivity of its two primary functional groups: the electrophilic bromoethyl chain and the N-phenylcarbamate moiety. This structure allows it to serve as a versatile building block for the introduction of the N-phenylcarbamoyloxyethyl fragment into more complex chemical structures.

The primary application of this compound in constructing molecular frameworks lies in the reactivity of its carbon-bromine bond. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-heteroatom or carbon-carbon bonds. This allows for the strategic assembly of elaborate molecules.

For instance, the bromo group can be readily displaced by a variety of nucleophiles. In reactions with sodium azide (B81097), the corresponding 2-azidoethyl N-phenylcarbamate is formed. nih.gov This transformation is significant as the resulting azide can be used in subsequent high-yield reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles, or it can be reduced to a primary amine for further functionalization. Similarly, reactions with other nucleophiles like thiols or alkoxides can introduce diverse functionalities. This versatility makes this compound a useful intermediate for creating libraries of compounds with potential applications in medicinal chemistry and materials science.

The N-phenylcarbamate structure is a key feature in probes designed for biochemical studies, particularly for investigating enzymatic processes. While direct studies on this compound are not prevalent, research on closely related analogues highlights its potential. For example, studies on the enzymatic transformation of fluorinated N-phenylcarbamates by microorganisms demonstrate the utility of this chemical motif. In one study, cis-4-fluorocyclohexyl-N-phenylcarbamate was treated with the fungus Beauveria bassiana, which hydroxylated the molecule at a specific position, showcasing how such compounds can be used as substrates to probe the regioselectivity and stereoselectivity of microbial enzymes. wiley.com Such investigations are crucial for understanding metabolic pathways and for the development of biocatalytic methods in synthesis. The ability to function as a substrate for enzymes like hydroxylases makes N-phenylcarbamate derivatives valuable tools for exploring and characterizing biochemical transformations. wiley.com

Exploration of Research Applications in Medicinal and Agrochemical Chemistry As Precursors

Medicinal Chemistry Research Initiatives

In the realm of medicinal chemistry, 2-bromoethyl N-phenylcarbamate is a key starting material for the creation of a diverse range of pharmaceutical compounds. Its utility stems from its ability to introduce the phenylcarbamate group into larger molecules, a common feature in many biologically active compounds.

Precursor Role in Pharmaceutical Compound Synthesis

The primary role of this compound in pharmaceutical synthesis is as a precursor. cymitquimica.com Its bifunctional nature, possessing both a reactive bromine atom and a carbamate (B1207046) linkage, allows for its incorporation into various molecular scaffolds. The bromoethyl group can readily undergo nucleophilic substitution reactions, enabling the attachment of this carbamate-containing fragment to a wide array of chemical structures. This versatility makes it an important intermediate in the multi-step synthesis of potential drug candidates.

Strategic Intermediate in Drug Development Research

Beyond its role as a simple precursor, this compound is a strategic intermediate in drug development. cymitquimica.com The phenylcarbamate functional group is a known pharmacophore, a molecular feature responsible for a drug's pharmacological activity. By incorporating this moiety, medicinal chemists can design and synthesize new molecules with the potential to interact with specific biological targets. The bromoethyl portion of the molecule provides a convenient handle for chemists to attach this pharmacophore to other molecular fragments, allowing for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Design of Carbamide and Carbamate-Based Therapeutics (e.g., Tubulin Ligands, Cholinesterase Inhibitors)

The carbamate and related urea (B33335) (carbamide) functionalities are present in a number of therapeutic agents. nih.govgoogle.com Research has focused on utilizing precursors like this compound to synthesize novel compounds targeting specific enzymes and proteins implicated in disease.

Tubulin Ligands: Microtubules, dynamic polymers of α,β-tubulin dimers, are crucial for various cellular functions and are a significant target in cancer research. nih.govgoogle.com The design of molecules that interfere with tubulin polymerization can lead to the development of potent anticancer agents. While direct research on this compound in this area is not extensively documented, the broader class of carbamate-containing molecules has been explored for their potential as tubulin-targeting agents. nih.gov

Cholinesterase Inhibitors: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. brieflands.comconicet.gov.ar The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Carbamates are a well-established class of cholinesterase inhibitors. conicet.gov.ar For instance, studies have shown that N-phenylcarbamate derivatives can exhibit significant inhibitory activity against both AChE and BChE. conicet.gov.arnih.gov The synthesis of various N-phenylcarbamate analogs has been a focus of research to develop new and effective treatments for neurodegenerative diseases. conicet.gov.ar For example, N-(2-Bromoethyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide was identified as a good inhibitor of butyrylcholinesterase. brieflands.com

Agrochemical Chemistry Research Initiatives

The utility of this compound extends into the field of agrochemical chemistry, where it serves as a precursor for the development of new pesticides. cymitquimica.com

Precursor for Active Pesticide Ingredients

Carbamate-based compounds have a long history of use as insecticides. google.comontosight.ai They function by inhibiting acetylcholinesterase in insects, leading to paralysis and death. ontosight.ai this compound can be used as a starting material to synthesize more complex carbamate pesticides. cymitquimica.com The phenylcarbamate core is a key structural feature for this activity, and the bromoethyl group allows for the introduction of other functionalities to fine-tune the compound's efficacy, selectivity, and environmental persistence. Research in this area aims to develop new pesticides that are effective against target pests while minimizing harm to non-target organisms and the environment. ontosight.aigoogle.com

Investigations in Supramolecular Chemistry

Potential as a Building Block for Supramolecular Architectures

2-Bromoethyl N-phenylcarbamate possesses key attributes that position it as a promising building block for the creation of supramolecular architectures. The carbamate (B1207046) linkage offers hydrogen bond donor (N-H) and acceptor (C=O) sites, which are crucial for forming predictable and stable networks. The phenyl ring can participate in π-π stacking interactions, further directing the assembly process. The presence of a bromine atom introduces the possibility of halogen bonding, a highly directional and tunable non-covalent interaction.

The modular nature of this compound allows for systematic structural modifications. For instance, substitution on the phenyl ring or alteration of the ethyl chain could fine-tune the electronic and steric properties, thereby influencing the geometry and stability of the resulting supramolecular structures. This adaptability is a highly desirable trait for designing complex molecular systems with targeted properties.

Participation in Controlled Molecular Assembly through Non-Covalent Interactions

The controlled assembly of this compound into organized supramolecular structures is governed by a variety of non-covalent interactions. Research on similar carbamate-containing molecules has demonstrated the significant role of hydrogen and halogen bonding in directing their assembly.

Hydrogen Bonding: The N-H and C=O groups of the carbamate moiety are primary sites for hydrogen bonding. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The directionality and strength of these hydrogen bonds are key to achieving a high degree of order in the molecular assembly.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen of the carbamate group. Studies on analogous systems have shown that halogen bonding can effectively compete with and complement hydrogen bonding in directing the formation of co-crystals and other supramolecular assemblies. The interplay between these interactions provides a powerful tool for crystal engineering. For example, in related N-[(3-pyridinylamino) thioxomethyl] carbamates, the dominant intermolecular interactions were found to be influenced by a hierarchy of binding site strengths, with pyridyl nitrogen being the strongest, followed by the thioxocarbonyl sulfur and then the carbonyl oxygen nih.govnih.gov. This suggests that in this compound, the carbonyl oxygen would be a primary site for halogen bonding.

The combination of these non-covalent forces allows for a high degree of control over the self-assembly process, enabling the rational design of intricate molecular architectures.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Potential Structural Motif |

| Hydrogen Bond | N-H (carbamate) | C=O (carbamate) | Chains, Sheets, Dimers |

| Halogen Bond | C-Br | C=O (carbamate) | Linear arrays, Networks |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacked columns |

Design of Functional Supramolecular Systems (e.g., Nanoporous Materials)

The ability to form predictable and stable supramolecular networks makes this compound a candidate for the design of functional materials. One area of potential application is in the creation of nanoporous materials. By carefully selecting complementary molecules (co-formers) that can interact with this compound through non-covalent interactions, it may be possible to construct crystalline frameworks with defined pore sizes and chemical functionalities.

The bromine atom offers a site for post-synthetic modification. For example, the bromoethyl group could potentially be used to anchor other functional molecules within the pores of the material, leading to applications in areas such as catalysis, gas storage, or molecular sensing. The design of such materials relies on a deep understanding of the intermolecular interactions at play and the ability to predict the resulting crystal packing. While specific examples involving this compound are not yet prevalent in the literature, the principles established from the study of similar self-assembling systems provide a strong foundation for future research in this direction.

No Theoretical and Computational Chemistry Studies Found for this compound

Despite a comprehensive search of scientific literature, no specific theoretical and computational chemistry studies focusing on the compound this compound were identified.

Consequently, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis as requested in the user's outline. The specified sections and subsections require dedicated research that does not appear to be publicly available for this particular chemical compound.

The fields of theoretical and computational chemistry utilize quantum mechanics and classical physics to study the structure, properties, and reactivity of molecules. Standard methodologies in this area include:

Quantum Chemical Characterization: This involves a detailed examination of the molecule's electronic structure.

Conformational Analysis: Determining the most stable three-dimensional arrangements of the atoms.

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman): Predicting the infrared and Raman spectra of the molecule, which arise from its molecular vibrations.

Nuclear Magnetic Resonance (NMR) Parameter Predictions: Calculating the chemical shifts and coupling constants that would be observed in an NMR experiment.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Investigating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

Natural Bond Orbital (NBO) Analysis: Analyzing the delocalization of electron density and interactions between orbitals within the molecule.

Computational Elucidation of Reaction Mechanisms: Using computational models to map out the energetic pathways of chemical reactions, identifying transition states and intermediates to understand how a reaction proceeds.

While these are powerful and widely used techniques, their application to every known chemical compound is not exhaustive. The absence of published research on this compound in these specific areas means that the data required to populate the requested article outline does not exist in the current body of scientific knowledge.

Theoretical and Computational Chemistry Studies

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and map out the potential energy surfaces of chemical reactions. mdpi.comrsc.org For 2-bromoethyl N-phenylcarbamate, DFT calculations can be employed to explore various plausible reaction pathways, such as intramolecular cyclization, nucleophilic substitution, and elimination reactions.

One key reaction pathway of interest is the intramolecular cyclization to form 2-oxazolidinone and bromobenzene, which is a known reaction for related haloalkyl carbamates. DFT studies can elucidate the mechanism of this transformation, determining whether it proceeds through a concerted or a stepwise pathway. In a concerted mechanism, the bond-forming and bond-breaking events would occur simultaneously through a single transition state. Conversely, a stepwise mechanism would involve the formation of one or more reactive intermediates. pku.edu.cnrsc.org

DFT calculations would involve locating the geometries of the reactant (this compound), products (e.g., 2-oxazolidinone), and any intermediates and transition states on the potential energy surface. The vibrational frequencies are then calculated to confirm the nature of these stationary points; reactants and products have all positive real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For example, a study on a related system might investigate the nucleophilic attack of the carbamate (B1207046) nitrogen onto the carbon atom bearing the bromine, leading to the displacement of the bromide ion. DFT would be instrumental in calculating the structure of the transition state for this key step. The results of such an investigation can help rationalize experimental observations and predict the feasibility of different reaction outcomes under various conditions. mdpi.commdpi.com

Kinetic and Thermodynamic Analysis of Reaction Steps

Beyond mapping reaction pathways, DFT calculations provide crucial quantitative data on the kinetics and thermodynamics of each reaction step. rsc.org By calculating the electronic energies of reactants, transition states, and products, key thermodynamic and kinetic parameters can be determined.

Kinetic Analysis: The activation energy (Ea) or activation Gibbs free energy (ΔG‡), which is the energy difference between the reactant and the transition state, determines the rate of a chemical reaction. A lower activation energy corresponds to a faster reaction rate. For competing reaction pathways, the pathway with the lowest activation barrier will be the kinetically favored one. pku.edu.cn

For instance, in a potential aminolysis reaction where an amine (R-NH₂) displaces the bromine atom, DFT could be used to calculate the activation energies for a direct nucleophilic substitution (Sₙ2) mechanism versus an addition-elimination pathway involving the carbonyl group. The calculated data can predict which mechanism is more likely to occur.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study on the aminolysis of this compound via an Sₙ2 mechanism.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Nucleophilic Substitution (Sₙ2) | Activation Free Energy (ΔG‡) | +22.5 |

| Reaction Free Energy (ΔG) | -15.0 |

This illustrative table shows a kinetically accessible reaction (a moderate activation energy) that is thermodynamically favorable (a negative reaction free energy), suggesting the reaction should proceed spontaneously once the activation barrier is overcome.

Molecular Dynamics Simulations to Understand Interactions

While DFT is excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules over time, including their interactions with solvent molecules and other reactants. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their dynamic behavior.

For this compound, MD simulations could be used to:

Analyze Solvation Effects: The choice of solvent can significantly influence reaction rates and mechanisms. MD simulations can reveal how solvent molecules arrange around the carbamate, stabilizing the ground state, transition states, or intermediates through interactions like hydrogen bonding. This information can help explain solvent-dependent reactivity.

Investigate Intermolecular Interactions: In reactions involving other species, such as aminolysis, MD simulations can provide insights into how the reactants approach each other and form pre-reaction complexes. Understanding these initial interactions is crucial for a complete picture of the reaction dynamics.

By combining the detailed electronic information from DFT with the dynamic and environmental insights from MD simulations, a comprehensive theoretical understanding of the chemical behavior of this compound can be achieved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.